Methyl 3-formyl-5-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)7-2-6(5-11)3-8(4-7)10(13)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRFFTKYHYLALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445717 | |
| Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172899-78-4 | |
| Record name | METHYL 3-FORMYL-5-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization of Methyl 3 Formyl 5 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No experimental ¹H NMR or ¹³C NMR data for Methyl 3-formyl-5-nitrobenzoate could be located in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data, including fragmentation patterns for this compound, are not available.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
No published IR or UV-Vis spectra for this compound were found.
Advanced Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure
There are no available crystallographic studies, such as X-ray diffraction, that detail the solid-state structure of this compound.
Further experimental research is required to determine the spectroscopic and structural properties of this compound.
Computational and Theoretical Investigations of Methyl 3 Formyl 5 Nitrobenzoate
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure Analysis
Although no specific DFT studies for Methyl 3-formyl-5-nitrobenzoate were found, research on the related compound, Methyl 3-nitrobenzoate, has been conducted. researchgate.net These studies analyze the effects of the nitro and methyl ester groups on the benzene (B151609) ring. researchgate.net It is well-established that both the nitro group (-NO₂) and the formyl group (-CHO) are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. rsc.org The ester group (-COOCH₃) also contributes to this deactivation. rsc.org A DFT analysis of this compound would likely confirm the significant electron deficiency of the aromatic ring.
Expected Data from DFT Studies:
| Parameter | Description |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. |
| Electron Density Distribution | Visualization of how electrons are distributed across the molecule, indicating electron-rich and electron-poor regions. |
| Mulliken Atomic Charges | Calculated partial charges on each atom, which helps in understanding electrostatic interactions. |
Note: The above table represents the type of data that would be generated from DFT studies; however, specific values for this compound are not currently available in the reviewed literature.
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are used to determine the three-dimensional structure and preferred spatial arrangement of atoms in a molecule. For a molecule like this compound, with rotatable bonds (C-C and C-O), multiple conformers can exist.
Studies on the conformational behavior of Methyl 3-nitrobenzoate have utilized both semi-empirical and DFT methods to investigate rotational isomers around the C(ar)-C(carbonyl) bond. researchgate.net These studies identified the most stable conformers and the energy barriers for rotation. researchgate.net A similar analysis for this compound would involve rotating the formyl and methyl ester groups to find the global energy minimum and other low-energy conformers. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Reaction Mechanism Predictions and Transition State Characterization
Computational chemistry can be employed to predict the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling its synthesis, such as the nitration of methyl 3-formylbenzoate, or its participation in further chemical transformations.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models use calculated molecular descriptors (such as electronic, steric, and hydrophobic parameters) to predict the reactivity of new or untested compounds.
A QSRR study involving this compound would require a dataset of related molecules with experimentally determined reactivity data. By correlating this data with computed descriptors, a predictive model could be developed. Such studies are valuable in areas like catalyst design and drug development. At present, there is no evidence of QSRR studies that specifically include this compound in the public domain.
Comparative Studies with Isomeric and Analogous Benzoate Derivatives
Comparative Synthesis and Reactivity of Methyl 3-formyl-2-nitrobenzoate and Methyl 3-formyl-4-nitrobenzoate Isomers
The synthesis of these isomers often starts from commercially available nitrotoluene derivatives. For instance, a common pathway to methyl 3-formyl-2-nitrobenzoate begins with methyl 3-methyl-2-nitrobenzoate. google.com A patented method describes the chlorination of the methyl group, followed by hydrolysis to yield the aldehyde functionality. google.com This process involves a substitution reaction followed by hydrolysis, often under conditions that must be carefully controlled to prevent hydrolysis of the methyl ester group. google.com The use of a phase transfer catalyst such as tetrabutylammonium (B224687) bromide can be employed to facilitate the reaction. google.com
The reactivity of the formyl and nitro groups is significantly influenced by their positions on the benzene (B151609) ring. In methyl 3-formyl-2-nitrobenzoate , the aldehyde and nitro groups are ortho to each other, leading to potential intramolecular interactions. This steric hindrance can influence the reactivity of both functional groups. For example, the aldehyde may be less susceptible to nucleophilic attack compared to an unhindered aldehyde. The nitro group at the 2-position strongly deactivates the ring, particularly the positions ortho and para to it.
Conversely, in methyl 3-formyl-4-nitrobenzoate , the formyl and nitro groups are para to each other. This arrangement allows for maximum electronic communication between the two electron-withdrawing groups through the aromatic system. The nitro group at the 4-position strongly deactivates the entire ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, particularly at the positions ortho to the nitro group.
Methyl 3-formyl-5-nitrobenzoate presents a different scenario. Here, the formyl and nitro groups are meta to each other. In this arrangement, the powerful electron-withdrawing effects of both groups are directed to different positions on the ring, leading to a complex pattern of reactivity.
A key application that highlights the reactivity of these isomers is their use as intermediates in the synthesis of complex molecules. For example, methyl 3-formyl-2-nitrobenzoate is a known reagent in the synthesis of PARP (poly(ADP-ribose) polymerase) inhibitors, which are important in cancer therapy. chemicalbook.comchemicalbook.com
Influence of Substituent Position on Reaction Pathways and Outcomes
The positioning of the formyl and nitro substituents on the benzoate (B1203000) ring has a profound impact on the molecule's reactivity and the pathways of its chemical reactions. The electron-withdrawing nature of both the nitro (-NO₂) and formyl (-CHO) groups deactivates the benzene ring towards electrophilic aromatic substitution. However, the degree and regioselectivity of this deactivation differ among the isomers.
In methyl 3-formyl-2-nitrobenzoate , the ortho-positioning of the two bulky groups creates significant steric hindrance around the remaining substituents. This can dictate the approach of incoming reagents and may favor reactions at less hindered sites. The proximity of the nitro and formyl groups could also lead to unique intramolecular cyclization reactions under specific conditions.
For methyl 3-formyl-4-nitrobenzoate , the para-relationship allows for a strong, concerted deactivation of the ring through both inductive and resonance effects. This isomer would be expected to be less reactive towards electrophiles than the 2-nitro isomer. However, it is highly activated for nucleophilic aromatic substitution at the positions ortho to the nitro group.
In the case of This compound , the meta-positioning of the substituents results in an additive deactivating effect on the ring. The positions ortho and para to the nitro group (positions 4 and 6) are the most deactivated. This isomer would likely exhibit reactivity patterns that are a composite of the individual effects of a 3-formyl and a 5-nitro substituent.
The influence of the substituent position is also evident in the chemical stability of these isomers. For instance, the presence of an N-methyl group in related N-sulfonylhydrazones has been shown to have a protective effect against acid hydrolysis. nih.gov While not directly applicable to these benzoate esters, it highlights how small structural changes can significantly alter chemical properties. nih.gov
Comparative Spectroscopic Fingerprinting and Structural Comparisons
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a "fingerprint" of a molecule, allowing for its identification and the elucidation of its structure. The electronic environment of each proton and carbon atom in the methyl 3-formyl-nitrobenzoate isomers is unique, leading to distinct NMR spectra.
For methyl 3-formyl-2-nitrobenzoate , a predicted ¹H NMR spectrum shows a singlet for the methyl protons around 3.96 ppm and distinct signals for the aromatic protons. ichemical.com The aldehyde proton would appear as a downfield singlet.
In the IR spectrum of a related compound, methyl m-nitrobenzoate, characteristic peaks for the nitro group are observed. chegg.com For the formyl-nitrobenzoate isomers, one would expect to see strong absorptions corresponding to the C=O stretching of the ester and aldehyde, and the N-O stretching of the nitro group. The exact positions of these peaks would shift slightly between isomers due to the different electronic and steric environments.
A comparison of the IR spectra of methyl benzoate and methyl m-nitrobenzoate reveals the appearance of peaks that support the presence of the nitro group in the latter. chegg.com A similar comparative analysis of the three formyl-nitrobenzoate isomers would reveal subtle shifts in the carbonyl and nitro group frequencies, reflecting the influence of the substituent positions.
The table below provides a summary of some of the key physical and spectroscopic data for the isomers.
| Property | Methyl 3-formyl-2-nitrobenzoate | Methyl 3-formyl-4-nitrobenzoate | This compound |
| Molecular Formula | C₉H₇NO₅ | C₉H₇NO₅ | C₉H₇NO₅ |
| Molecular Weight | 209.16 g/mol | 209.16 g/mol | 209.16 g/mol |
| CAS Number | 138229-59-1 nih.gov | 148625-35-8 sigmaaldrich.com | Not available |
| Melting Point | Not available | 72-76 °C sigmaaldrich.com | Not available |
| ¹H NMR (predicted) | δ 3.96 (s, 3H), 7.78 (m, 1H), 8.19 (dd, 1H), 8.29 (dd, 1H), 9.99 (s, 1H) ichemical.com | Not available | Not available |
Energetic and Structural Synergies in Nitrobenzoate Isomers
The stability of the different isomers can be evaluated through thermochemical studies. While specific data for the methyl 3-formyl-nitrobenzoate series is scarce, studies on the simpler methyl nitrobenzoate isomers (methyl 2-nitrobenzoate, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate) provide valuable insights. researchgate.net
Experimental and computational studies on these parent nitrobenzoates have determined their gas-phase enthalpies of formation. researchgate.net These values offer a measure of the energetic stability of each isomer. The energetic effects of the nitro group on the aromatic ring can be analyzed through these studies. researchgate.net
The planarity of the molecule can also play a role in its stability. For methyl 3-nitrobenzoate, the non-hydrogen atoms are essentially coplanar. researchgate.net This planarity allows for effective delocalization of electrons through the π-system. The introduction of a formyl group, particularly at the 2-position, could potentially disrupt this planarity due to steric clashes, leading to a less stable conformation.
Q & A
Q. Basic
- ¹H NMR : Distinct signals for the formyl proton (~10.0 ppm, singlet), aromatic protons (split into doublets due to nitro and formyl substituents), and methyl ester (~3.9 ppm, singlet).
- IR : Strong absorption bands for C=O (ester: ~1720 cm⁻¹; formyl: ~1680 cm⁻¹) and NO₂ (~1520 and 1350 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 209.16 (C₉H₇NO₅) with fragmentation patterns indicating loss of COOCH₃ (−31 Da) and NO₂ (−46 Da).
Validation : Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) ensures accuracy .
What role do the nitro and formyl groups play in the compound’s reactivity?
Q. Intermediate
- Nitro Group : Strong electron-withdrawing effect directs electrophilic substitution to the para position. It can be reduced to an amine (using H₂/Pd-C or Sn/HCl) for further functionalization.
- Formyl Group : Participates in condensation reactions (e.g., Knoevenagel or Schiff base formation) to generate heterocycles or extended π-systems.
Example : In nucleophilic aromatic substitution, the nitro group activates the ring toward attack at positions ortho/para to itself, while the formyl group stabilizes intermediates via resonance .
How does electronic interplay between substituents influence reduction/oxidation reactions?
Advanced
The nitro group’s electron-withdrawing nature increases the electrophilicity of the formyl carbon, making it susceptible to nucleophilic attack. Conversely, the formyl group’s electron-withdrawing resonance effect further deactivates the ring.
Q. Experimental Insight :
- Reduction : Selective reduction of the nitro group to NH₂ (without affecting the formyl group) requires mild conditions (e.g., NaBH₄/CuCl₂). Harsher conditions (e.g., LiAlH₄) may reduce both groups.
- Oxidation : The formyl group can oxidize to COOH under strong oxidizing agents (e.g., KMnO₄), but steric hindrance from the nitro group slows this process.
Computational Support : Frontier molecular orbital (FMO) analysis predicts reactivity hotspots .
What challenges arise in crystallizing this compound, and how are hydrogen bonding motifs analyzed?
Q. Advanced
- Crystallization Challenges : The compound’s polar functional groups (NO₂, COOCH₃, CHO) create competing intermolecular interactions, leading to polymorphism or amorphous precipitates. Slow evaporation from DMSO/EtOH mixtures improves crystal quality.
- Hydrogen Bond Analysis : X-ray crystallography (using SHELX ) reveals C=O⋯H–O and C–H⋯O interactions. Graph set analysis (e.g., Etter’s rules ) classifies motifs like R₂²(8) chains or D -type dimers.
Example : The formyl oxygen acts as a hydrogen bond acceptor, while nitro groups engage in weak C–H⋯O interactions, stabilizing the lattice .
How can computational methods predict regioselectivity in electrophilic substitutions?
Q. Advanced
- DFT Calculations : Electron density maps (e.g., MEP surfaces) identify electron-deficient regions. For this compound, the para position to the nitro group is most electrophilic.
- Validation : Electrophilic bromination (Br₂/FeBr₃) experimentally confirms computational predictions, with regioselectivity analyzed via LC-MS .
How do steric/electronic effects guide derivative design for medicinal applications?
Q. Advanced
-
Derivative Synthesis : Replacing the nitro group with bioisosteres (e.g., CF₃) or modifying the formyl group to a hydroxymethyl moiety alters bioavailability.
-
Structure-Activity Relationship (SAR) :
Derivative Modification Biological Activity A NO₂ → NH₂ Enhanced antimicrobial activity B CHO → CH₂OH Improved solubility and reduced cytotoxicity
Testing : In vitro assays (e.g., MIC for antimicrobial activity) validate hypotheses derived from computational docking studies .
What analytical methods resolve contradictions in reaction mechanism proposals?
Advanced
Contradictions (e.g., competing SNAr vs. radical pathways) are resolved via:
- Isotopic Labeling : Tracking ¹⁵N in nitro group reactions.
- Kinetic Studies : Monitoring intermediate formation via time-resolved FTIR or stopped-flow UV-Vis.
- EPR Spectroscopy : Detecting radical intermediates in light-mediated reactions .
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
